cis-Cyclobutane-1,2-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cis-Cyclobutane-1,2-dicarboxylic acid derivatives and related compounds involves various methods, including enantiodivergent synthetic sequences and stereocontrolled methodologies. For example, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through such sequences, highlighting the importance of stereochemistry in the synthesis of these compounds. These methods allow for the creation of highly rigid beta-peptides and other structures that incorporate the cyclobutane ring, contributing significantly to the field of peptide chemistry and drug design (Izquierdo et al., 2005).
Molecular Structure Analysis
The molecular structure of cis-Cyclobutane-1,2-dicarboxylic acid and its derivatives is characterized by the presence of a cyclobutane ring, which imparts a high degree of rigidity to these molecules. NMR structural studies and DFT theoretical calculations have shown the formation of strong intramolecular hydrogen bonds, resulting in cis-fused octane structural units. This rigidity is important for the function of these compounds in various biological and chemical contexts (Izquierdo et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving cis-Cyclobutane-1,2-dicarboxylic acid derivatives are influenced by the unique properties of the cyclobutane ring. The stereoselectivity and reactivity of these compounds can be utilized in the creation of complex molecular architectures. For example, the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed for applications in medicinal chemistry (Majima & Yamano, 2021).
Scientific Research Applications
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Materials Science
- Application : cis-Cyclobutane-1,2-dicarboxylic acid (CBDA-4) has been used as a building block in the development of recyclable thermosets .
- Method : CBDA-4 was synthesized from β-trans-cinnamic acid using a [2+2] photocycloaddition reaction. It was then linked with glycerol via esterification to give a thermoset .
- Results : The thermoset was heated to 300 °C to analyze its degradation. A key intermediate was successfully obtained after purification of the degraded polymer .
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Polymer Synthesis
- Application : CBDA-4 has been used in producing both thermoplastics and thermosets with excellent properties .
- Method : In these polymers, CBDA served as either a diacid monomer or cross-linker .
- Results : The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
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Metal-Organic Materials
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Synthesis of Lithium Coordination Polymer
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Phthalate-Free Internal Donors in Ziegler-Natta Catalysts
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Antinociceptive Activities
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Synthesis of β-Truxinic Acid
- Application : CBDA-4 can be synthesized from β-trans-cinnamic acid using a [2+2] photocycloaddition reaction .
- Method : The method involves capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid .
- Results : The X-ray crystal structure of CBDA-4 was determined for the first time .
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Building Block for Thermally Recyclable/Degradable Materials
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Recyclable Thermoset Development
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,2R)-cyclobutane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-ZXZARUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424909 | |
Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Cyclobutane-1,2-dicarboxylic acid | |
CAS RN |
1461-94-5 | |
Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIS CYCLOBUTANE DICARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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